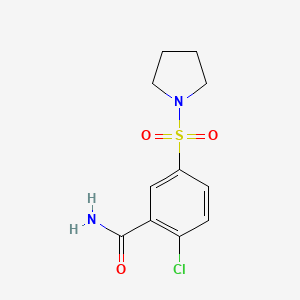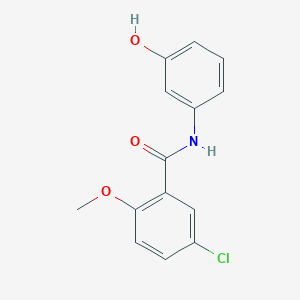
2-Chloro-5-pyrrolidin-1-ylsulfonylbenzamide
Overview
Description
2-Chloro-5-pyrrolidin-1-ylsulfonylbenzamide is an organic compound with the molecular formula C11H13ClN2O3S It is known for its unique chemical structure, which includes a benzamide core substituted with a chloro group and a pyrrolidinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-pyrrolidin-1-ylsulfonylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoic acid and pyrrolidine.
Formation of Sulfonyl Chloride: The 2-chlorobenzoic acid is first converted to its corresponding sulfonyl chloride using reagents like thionyl chloride (SOCl2).
Nucleophilic Substitution: The sulfonyl chloride is then reacted with pyrrolidine to form the pyrrolidinylsulfonyl derivative.
Amidation: Finally, the pyrrolidinylsulfonyl derivative is subjected to amidation with ammonia or an amine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Chloro-5-pyrrolidin-1-ylsulfonylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The chloro group and the pyrrolidinylsulfonyl moiety play crucial roles in its binding to target proteins or enzymes. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(1-pyrrolidinylsulfonyl)pyridine
- 2-chloro-N-ethyl-5-(1-pyrrolidinylsulfonyl)benzamide
Uniqueness
2-Chloro-5-pyrrolidin-1-ylsulfonylbenzamide is unique due to its specific substitution pattern on the benzamide core. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the pyrrolidinylsulfonyl group enhances its solubility and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-chloro-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c12-10-4-3-8(7-9(10)11(13)15)18(16,17)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKFZXXQJFDCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4407978.png)
![2-[(4-ethoxyphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4407980.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B4407983.png)
![N-[4-(4-morpholinyl)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4407984.png)

![N-[2-(1-chloronaphthalen-2-yl)oxyethyl]prop-2-en-1-amine;hydrochloride](/img/structure/B4407998.png)
![2-[(2-chlorophenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4408004.png)
![1-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4408006.png)
![N-(4-methoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B4408011.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4408025.png)

![1-[2-(2-Imidazol-1-ylethoxy)phenyl]propan-1-one;hydrochloride](/img/structure/B4408056.png)
